2-(Trifluoromethyl)terephthalic acid chemical properties
2-(Trifluoromethyl)terephthalic acid chemical properties
An In-Depth Technical Guide to 2-(Trifluoromethyl)terephthalic Acid: Properties, Synthesis, and Applications
Introduction: A Molecule of Strategic Importance
2-(Trifluoromethyl)terephthalic acid stands as a pivotal building block at the intersection of medicinal chemistry, materials science, and specialty chemicals. It merges the rigid, difunctional scaffold of terephthalic acid with the unique and powerful electronic properties of the trifluoromethyl (CF₃) group. The parent molecule, terephthalic acid, is a commodity chemical used globally as a precursor to polyethylene terephthalate (PET)[1][2]. However, the strategic placement of a CF₃ group transforms this simple dicarboxylic acid into a high-value intermediate for advanced applications.
The trifluoromethyl group is a bioisostere for several functional groups and is renowned for its profound impact on a molecule's physicochemical properties.[3] Its strong electron-withdrawing nature and high lipophilicity are leveraged in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity.[3][4][5] In materials science, these same electronic properties modify the geometry and electronic environment of linkers used in Metal-Organic Frameworks (MOFs), enabling the rational design of materials with tailored gas storage, separation, and catalytic capabilities.[6][7]
This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)terephthalic acid for researchers and development professionals, detailing its core chemical properties, synthetic routes, reactivity, and key applications, grounded in established scientific principles.
Physicochemical and Structural Properties
2-(Trifluoromethyl)terephthalic acid is a white to off-white crystalline solid under standard conditions.[8] The molecule's core is a benzene ring substituted at the 1 and 4 positions with carboxylic acid groups, and at the 2 position with a trifluoromethyl group. The steric bulk and strong electron-withdrawing nature of the CF₃ group significantly influence the molecule's conformation and reactivity.
Core Data Summary
A compilation of the essential physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1483-47-2 | [8] |
| Molecular Formula | C₉H₅F₃O₄ | [9] |
| Molecular Weight | 234.13 g/mol | [8] |
| Physical Form | White to off-white solid | [8] |
| Purity | ≥95% (Typical) | [8] |
| Storage Conditions | Sealed in dry, 2-8°C | [9] |
| InChI Key | VILUXUCAKGZKCA-UHFFFAOYSA-N | [8] |
Structural Visualization
The structure of 2-(Trifluoromethyl)terephthalic acid dictates its function as a rigid, angular building block.
Caption: Molecular structure of 2-(Trifluoromethyl)terephthalic acid.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of substituted terephthalic acids often involves the carboxylation of a corresponding disubstituted benzene precursor. A common and robust laboratory-scale method is ortho-lithiation followed by quenching with carbon dioxide. While specific literature for this exact molecule's synthesis is sparse, a general and scientifically sound protocol can be extrapolated from methods used for structurally similar fluorinated terephthalic acids.[6]
Another viable route, often used in industrial settings, is the oxidation of a corresponding dimethyl- or diethyl- substituted benzene precursor. A conceptual workflow for a plausible laboratory synthesis is outlined below.
Caption: Conceptual workflow for the synthesis of the target molecule.
Reactivity Profile
The chemical behavior of 2-(Trifluoromethyl)terephthalic acid is dominated by its two carboxylic acid groups and the electronic influence of the CF₃ substituent.
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Acidity: The CF₃ group is a powerful electron-withdrawing group via induction (-I effect). This effect is transmitted through the benzene ring, increasing the polarization of the O-H bonds in the carboxylic acid moieties. Consequently, 2-(Trifluoromethyl)terephthalic acid is a stronger acid than its non-fluorinated parent, terephthalic acid. This enhanced acidity can be advantageous in deprotonation reactions for salt formation or MOF synthesis.
-
Esterification and Amidation: The carboxylic acid groups undergo standard reactions such as esterification (with alcohols under acidic catalysis) and amidation (with amines, often via an activated acyl chloride or with coupling agents). These reactions are fundamental to creating derivatives for polymer synthesis or for incorporating the moiety into larger, more complex molecules in drug discovery programs.
-
Aromatic Ring Reactivity: The CF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position (relative to itself). This deactivation makes such reactions more challenging compared to unsubstituted benzene.
Core Applications and Field Insights
Linker for Metal-Organic Frameworks (MOFs)
A primary application of this molecule is as a specialized organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[10] MOFs are crystalline, porous materials constructed from metal ions or clusters (nodes) connected by organic linkers.[11]
Expertise & Causality: The choice of 2-(Trifluoromethyl)terephthalic acid over standard terephthalic acid is a deliberate design choice.
-
Pore Environment Modification: The CF₃ groups project into the pores of the resulting MOF, creating a fluorinated environment. This can enhance the affinity for specific guest molecules, such as fluorocarbons or certain gases, a principle used in designing materials for selective gas separation.
-
Structural Control: The steric bulk of the CF₃ group can prevent framework interpenetration, a phenomenon that can reduce porosity in some MOF systems. It also imparts a lower symmetry compared to the parent terephthalic acid, potentially leading to novel framework topologies.[7]
-
Hydrophobicity: The fluorinated linker increases the hydrophobicity of the framework, which can improve its stability in the presence of moisture—a critical requirement for many real-world applications.
Caption: 2D representation of a MOF with CF3 groups on the linkers.
Building Block in Drug Discovery
The 2-(trifluoromethyl)terephthalate scaffold is a valuable starting point for the synthesis of complex pharmaceutical intermediates. The two carboxylic acid groups offer handles for differential functionalization, allowing for the construction of diverse chemical libraries.
Trustworthiness & Self-Validation: A key strategy in medicinal chemistry is to introduce the CF₃ group to block metabolic oxidation at a specific position on an aromatic ring.[3] Using 2-(Trifluoromethyl)terephthalic acid as a starting material ensures this critical pharmacophore is present from the beginning of the synthetic sequence. This "front-loading" approach is often more efficient and reliable than attempting to introduce the CF₃ group at a later stage, which can require harsh conditions and result in low yields.[12][13] The presence of the CF₃ group has been a feature of numerous FDA-approved drugs over the past two decades, highlighting its importance in modern pharmacology.[5][14]
Experimental Protocols
The following protocols are representative methodologies. Researchers should always first consult Safety Data Sheets and perform a thorough risk assessment.
Protocol 1: Representative Solvothermal Synthesis of a MOF
This protocol describes a general method for synthesizing a MOF using 2-(Trifluoromethyl)terephthalic acid as the organic linker and a metal salt, such as zinc nitrate, as the metal source.[11]
-
Preparation: In a 20 mL glass vial, dissolve 23.4 mg (0.1 mmol) of 2-(Trifluoromethyl)terephthalic acid in 10 mL of N,N-Dimethylformamide (DMF).
-
Metal Source Addition: To the solution, add 29.7 mg (0.1 mmol) of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O).
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Reaction: Seal the vial tightly and place it in a programmable laboratory oven. Heat the mixture to 120°C for 24 hours.
-
Work-up: After cooling the oven to room temperature, retrieve the vial. Crystalline product should be visible. Decant the mother liquor.
-
Purification: Wash the crystalline solid by immersing it in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials. Afterwards, exchange the solvent with a more volatile solvent like acetone (3 x 10 mL).
-
Activation: Decant the final wash solvent and dry the product under vacuum at 150°C for 12 hours to remove residual solvent from the pores, yielding the activated MOF.
-
Validation: The product should be characterized by Powder X-Ray Diffraction (PXRD) to confirm crystallinity and phase purity, and by gas adsorption analysis (e.g., N₂ at 77 K) to determine surface area and porosity.
Protocol 2: Di-Esterification for Derivative Synthesis
This protocol outlines the synthesis of a simple diester, a common first step in creating more complex derivatives.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a reflux condenser, add 2.34 g (10 mmol) of 2-(Trifluoromethyl)terephthalic acid and 50 mL of absolute ethanol.
-
Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the bulk of the ethanol using a rotary evaporator.
-
Extraction: Dilute the residue with 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 2-(trifluoromethyl)terephthalate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
-
Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy, and Mass Spectrometry.
Safety and Handling
2-(Trifluoromethyl)terephthalic acid requires careful handling in a laboratory setting.
-
GHS Hazards: The compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[15] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended (2-8°C).[9]
Conclusion
2-(Trifluoromethyl)terephthalic acid is a quintessential example of a modern chemical building block where strategic fluorination imparts significant value. Its unique combination of a rigid dicarboxylic acid framework and the potent electronic effects of a trifluoromethyl group makes it a highly sought-after component for creating advanced materials and complex pharmaceutical intermediates. For scientists in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in innovation.
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